molecular formula C15H17FN4O2S2 B2361643 N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 392297-38-0

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No. B2361643
CAS RN: 392297-38-0
M. Wt: 368.45
InChI Key: HTBCQAVLWRMOJH-UHFFFAOYSA-N
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Description

“N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide” is a chemical compound with the linear formula C18H14F2N4O2S3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 452.527 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including compounds with structural similarities to N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide, have been investigated for their ability to inhibit carbonic anhydrase isozymes, particularly the tumor-associated isozyme IX. Such inhibition suggests potential applications as antitumor agents (Ilies et al., 2003).

CNS Activity and Potential Antidepressant and Anxiolytic Properties

A series of derivatives, including 2-amino-5-sulfanyl-1,3,4-thiadiazole compounds, were synthesized and evaluated for their central nervous system (CNS) activity. These compounds have shown marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam (Clerici et al., 2001).

Antitubercular Agents Against Mycobacterium tuberculosis

Compounds similar to this compound, particularly 1,3,4-thiadiazoles, have been explored as new classes of antituberculosis agents. These compounds demonstrated significant in vitro activity against both replicating and nonreplicating strains of Mycobacterium tuberculosis, indicating their potential as selective antitubercular agents (Karabanovich et al., 2016).

Antiprotozoal Agents

Research into dipeptide-sulfonamides, which share structural features with this compound, has shown that these compounds have interesting antitrypanosomal and antimalarial potentials. This suggests their possible application in the treatment of protozoan diseases like human African trypanosomiasis (HAT) and malaria (Ekoh et al., 2021).

Herbicidal Activity

Compounds structurally related to this compound have been studied for their herbicidal activities. Research in this area has focused on the development of compounds with promising activity against various species, indicating the potential application of such compounds in agriculture and pest management (Ren et al., 2000).

Photosensitizers in Photodynamic Therapy

The development of compounds with high singlet oxygen quantum yield and good fluorescence properties, including those structurally similar to this compound, suggests their potential use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Antibacterial Agents

Studies have shown that various derivatives of 1,3,4-thiadiazole, which share structural features with this compound, possess significant in vitro antibacterial activity. This suggests their potential application as new antibacterial agents in medical treatment and research (Kidwai et al., 2000).

properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S2/c1-9(2)7-12(21)18-14-19-20-15(24-14)23-8-13(22)17-11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBCQAVLWRMOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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